![molecular formula C9H7ClF3NO2S B1423576 Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate CAS No. 1053656-35-1](/img/structure/B1423576.png)
Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate
Overview
Description
“Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate” is a chemical compound . It is related to the class of compounds known as trifluoromethylpyridines .
Synthesis Analysis
Trifluoromethylpyridines, which include “Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate”, are synthesized through various methods . One method involves a vapor-phase reaction that yields 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of certain compounds .Molecular Structure Analysis
The molecular structure of “Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate” includes a trifluoromethyl group and a pyridine moiety . The presence of these groups contributes to the unique physicochemical properties of the compound .Scientific Research Applications
Agrochemical Synthesis
This compound is utilized in the synthesis of agrochemicals due to its ability to act as a building block for various active ingredients. The trifluoromethylpyridine moiety is particularly valuable in this field, contributing to the creation of compounds that protect crops from pests .
Pharmaceutical Research
In pharmaceutical research, the compound serves as an intermediate for the development of drugs. Its unique chemical structure, which includes a trifluoromethyl group, is often sought after for its potential in creating new therapeutic agents .
Safety and Hazards
“Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate” is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye protection are recommended when handling this compound .
Future Directions
The future applications of “Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate” and other trifluoromethylpyridine derivatives are expected to grow, given the unique properties of these compounds . They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . Many novel applications of trifluoromethylpyridines are expected to be discovered in the future .
properties
IUPAC Name |
methyl 2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2S/c1-16-8(15)4-17-7-3-5(9(11,12)13)2-6(10)14-7/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNESOBJZQALPFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC(=CC(=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.